molecular formula C16H13N3O B4847942 2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide

2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide

Cat. No. B4847942
M. Wt: 263.29 g/mol
InChI Key: ZMVRPVOIQALION-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide, also known as CPAA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. Physiologically, 2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide has been shown to have neuroprotective effects, as well as inhibit the growth of cancer cells in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide in lab experiments is its potential as a tool for drug discovery. It can be used to screen for potential drug candidates, as well as to study the mechanisms of action of existing drugs. However, one limitation of using 2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines.

Future Directions

There are several future directions for research involving 2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide. One direction is to further study its mechanism of action, in order to better understand how it inhibits the growth of cancer cells and induces apoptosis. Another direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research could be done to investigate its potential as a tool for drug discovery, including screening for potential drug candidates and studying the mechanisms of action of existing drugs.

Scientific Research Applications

2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide has been found to have potential applications in various scientific research areas, including cancer research, neurology, and drug discovery. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, 2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide has also been used as a tool in drug discovery, as it can be used to screen for potential drug candidates.

properties

IUPAC Name

(Z)-2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-12-4-2-6-15(8-12)19-16(20)14(10-17)9-13-5-3-7-18-11-13/h2-9,11H,1H3,(H,19,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVRPVOIQALION-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CN=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide
Reactant of Route 3
2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide
Reactant of Route 4
Reactant of Route 4
2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide
Reactant of Route 6
2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.